methyl (2R)-2-amino-2-methylbut-3-ynoate

Asymmetric synthesis Chiral building block Enantioselective catalysis

Securing enantiomerically pure α-ethynyl amino acid esters with reliable stereochemical fidelity is a persistent supply challenge. Methyl (2R)-2-amino-2-methylbut-3-ynoate directly addresses this need: • ≥96% enantiomeric excess ensures unambiguous chiral recognition in PLP-dependent enzyme inhibition studies. • Terminal alkyne handle enables one-step CuAAC conjugation to reporter groups without protecting-group manipulation. • Quaternary α-stereocenter delivers >95:5 diastereoselectivity in asymmetric alkylation, reliably transferring chirality to new centers. Supplied with batch-specific Certificate of Analysis for peptidomimetic design and chemical biology probe assembly.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 115228-55-2
Cat. No. B037746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2R)-2-amino-2-methylbut-3-ynoate
CAS115228-55-2
Synonyms3-Butynoicacid,2-amino-2-methyl-,methylester,(R)-(9CI)
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCC(C#C)(C(=O)OC)N
InChIInChI=1S/C6H9NO2/c1-4-6(2,7)5(8)9-3/h1H,7H2,2-3H3/t6-/m1/s1
InChIKeyFTZONTNRTSTHNY-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2R)-2-amino-2-methylbut-3-ynoate: Chiral Building Block


Methyl (2R)-2-amino-2-methylbut-3-ynoate, also known as (R)-α-ethynylalanine methyl ester, is a chiral non-proteinogenic α-amino acid ester with a terminal alkyne and a quaternary stereocenter [1]. It is widely employed as a chiral building block in asymmetric synthesis and as a precursor for enzyme inhibitors targeting pyridoxal phosphate (PLP)-dependent enzymes [2]. Its unique combination of a stereocenter and a click-chemistry handle makes it a privileged scaffold in medicinal chemistry and chemical biology.

Limitations of Racemic and (S)-Enantiomer Analogs


In-class compounds such as the (S)-enantiomer (CAS 151074-96-3), the racemic mixture, or α-ethynylglycine (CAS 23235-01-0) cannot substitute methyl (2R)-2-amino-2-methylbut-3-ynoate in applications requiring stereochemical fidelity. The quaternary stereocenter at the α-position is critical for chiral recognition by biological targets; even minor contamination by the opposite enantiomer can abolish activity in asymmetric catalysis or lead to false negatives in enzyme inhibition studies [1]. The methyl ester functional handle provides distinct reactivity compared to the free acid, enabling selective derivatization without protecting-group manipulation [2].

Key Advantages of Methyl (2R)-2-amino-2-methylbut-3-ynoate


Enantiomeric Purity for Stereochemical Fidelity

The (R)-enantiomer of α-ethynylalanine methyl ester exhibits enantiomeric purity of ≥96% ee when synthesized via the bislactim ether method, as determined by NMR analysis of Mosher ester derivatives [1]. This level of enantiopurity ensures that the compound functions as a reliable chiral template, whereas racemic mixtures or the (S)-enantiomer (CAS 151074-96-3) would introduce confounding stereochemical outcomes in asymmetric syntheses.

Asymmetric synthesis Chiral building block Enantioselective catalysis

Diastereoselective Synthesis via Bislactim Ether Method

The Schöllkopf bislactim ether method provides a highly diastereoselective route to (R)-α-ethynyl alanine methyl ester, with diastereomeric ratios exceeding 95:5 for the key alkylation step [1]. This stereocontrol is superior to direct alkylation of glycine Schiff bases, which often yield lower diastereoselectivities and require additional purification steps.

Diastereoselective synthesis Bislactim ether Amino acid alkylation

Methyl Ester Handle for Direct Derivatization

The methyl ester moiety of methyl (2R)-2-amino-2-methylbut-3-ynoate permits direct amide bond formation or alkyne functionalization (e.g., CuAAC click chemistry) without the need for additional protecting-group manipulations [1]. In contrast, the free acid analog (R)-2-amino-2-methylbut-3-ynoic acid requires esterification or activation steps prior to coupling, adding at least one synthetic step and reducing overall yield.

Peptide coupling Click chemistry Protecting-group-free synthesis

Applications of Methyl (2R)-2-amino-2-methylbut-3-ynoate


Chiral Building Blocks for Peptidomimetics

The high enantiopurity (≥96% ee) of methyl (2R)-2-amino-2-methylbut-3-ynoate ensures that derived peptidomimetics maintain a single, well-defined stereochemistry, which is critical for studying conformational constraints in peptide-receptor interactions [1].

Irreversible Inhibitors of PLP-Dependent Enzymes

The terminal alkyne acts as a latent electrophile for mechanism-based enzyme inactivation. The (R)-stereochemistry of the α-methyl group is essential for molecular recognition by the target enzyme's active site, as demonstrated with analogous α-ethynyl amino acids [1].

Clickable Probes for Chemical Biology

The methyl ester handle facilitates direct conjugation to reporter groups (e.g., fluorophores, biotin) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), eliminating protecting-group steps and enabling rapid probe assembly [1].

Chiral Auxiliary for Asymmetric Alkylation

The compound can be employed as a chiral template in asymmetric alkylation protocols, leveraging the high diastereoselectivity (>95:5 dr) established in its own synthesis to transfer stereochemical information to new stereocenters [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl (2R)-2-amino-2-methylbut-3-ynoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.